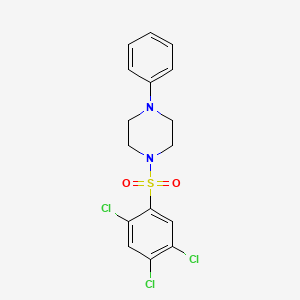![molecular formula C11H8FLiN2O2 B2907699 Lithium 1-cyclopropyl-5-fluoro-1H-benzo[d]imidazole-2-carboxylate CAS No. 2197054-95-6](/img/structure/B2907699.png)
Lithium 1-cyclopropyl-5-fluoro-1H-benzo[d]imidazole-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium 1-cyclopropyl-5-fluoro-1H-benzo[d]imidazole-2-carboxylate: is a synthetic compound that belongs to the class of organolithium compounds It features a benzoimidazole core substituted with a cyclopropyl group at the 1-position and a fluorine atom at the 5-position, with a lithium carboxylate group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available 5-fluoro-1H-benzo[d]imidazole-2-carboxylic acid.
Cyclopropylation: The carboxylic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl₂) under reflux conditions. The acid chloride is then reacted with cyclopropylamine in the presence of a base such as triethylamine to yield 1-cyclopropyl-5-fluoro-1H-benzo[d]imidazole-2-carboxamide.
Lithiation: The carboxamide is treated with n-butyllithium (n-BuLi) in an anhydrous solvent like tetrahydrofuran (THF) at low temperatures (-78°C) to form the lithium salt, resulting in lithium 1-cyclopropyl-5-fluoro-1H-benzo[d]imidazole-2-carboxylate.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Substitution Reactions: The fluorine atom at the 5-position can undergo nucleophilic aromatic substitution (S_NAr) reactions with nucleophiles such as amines or thiols.
Oxidation and Reduction: The benzoimidazole core can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.
Lithiation: The lithium carboxylate group can be involved in transmetalation reactions, where lithium is exchanged with other metals like magnesium or zinc.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Major Products
Substitution: Products would include derivatives where the fluorine atom is replaced by the nucleophile.
Oxidation: Oxidized forms of the benzoimidazole ring, potentially leading to quinone-like structures.
Reduction: Reduced forms of the benzoimidazole ring, possibly leading to dihydrobenzoimidazole derivatives.
科学的研究の応用
Chemistry
Catalysis: Lithium 1-cyclopropyl-5-fluoro-1H-benzo[d]imidazole-2-carboxylate can be used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology and Medicine
Antimicrobial Agents: The compound’s structure suggests potential antimicrobial activity, making it a candidate for the development of new antibiotics.
Anticancer Research: Its ability to interact with biological targets could be explored for anticancer properties, particularly in targeting specific enzymes or receptors involved in cancer progression.
Industry
Materials Science: The compound could be used in the development of new materials with specific electronic or optical properties, such as organic semiconductors or fluorescent dyes.
作用機序
The mechanism by which lithium 1-cyclopropyl-5-fluoro-1H-benzo[d]imidazole-2-carboxylate exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, inhibiting or modulating their activity. The benzoimidazole core is known to bind to various biological targets, potentially disrupting cellular processes or signaling pathways.
類似化合物との比較
Similar Compounds
Lithium 1-cyclopropyl-7-fluoro-1H-benzo[d]imidazole-2-carboxylate: Similar structure but with the fluorine atom at the 7-position.
Lithium 5-fluoro-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole-2-carboxylate: Features a tetrahydropyran group instead of a cyclopropyl group.
Uniqueness
Lithium 1-cyclopropyl-5-fluoro-1H-benzo[d]imidazole-2-carboxylate is unique due to the specific positioning of the cyclopropyl and fluorine substituents, which can influence its reactivity and interaction with biological targets. The presence of lithium also imparts unique properties, potentially enhancing its utility in various applications.
特性
IUPAC Name |
lithium;1-cyclopropyl-5-fluorobenzimidazole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O2.Li/c12-6-1-4-9-8(5-6)13-10(11(15)16)14(9)7-2-3-7;/h1,4-5,7H,2-3H2,(H,15,16);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKGCIOCWGLGWLZ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1CC1N2C3=C(C=C(C=C3)F)N=C2C(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FLiN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(4-butylphenyl)acetamide](/img/structure/B2907618.png)

![4-[4-(Benzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-yl]-2,6-dimethylmorpholine](/img/structure/B2907622.png)

![methyl 2-{[(morpholin-4-yl)carbamothioyl]amino}benzoate](/img/structure/B2907626.png)



![6-hydroxy-7-methyl-4-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one](/img/structure/B2907631.png)




![3-(5,7-Dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)aniline](/img/structure/B2907639.png)
